S(+)-MDO-NPA HCl
CAS No.:
Cat. No.: VC16015383
Molecular Formula: C20H22ClNO2
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClNO2 |
|---|---|
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | (12S)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride |
| Standard InChI | InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H/t16-;/m0./s1 |
| Standard InChI Key | QRTFNNCNSYALRJ-NTISSMGPSA-N |
| Isomeric SMILES | CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |
| Canonical SMILES | CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
S(+)-MDO-NPA HCl (CAS No. 113678-73-2) is defined by the formula C₂₀H₂₂ClNO₂, yielding a molecular weight of 343.85 g/mol . The structure integrates:
-
A methylenedioxy group (-O-CH₂-O-) at the 10,11-positions of the aporphine scaffold.
-
An N-propyl substituent on the aporphine nitrogen.
-
A hydrochloride salt to enhance solubility and stability.
-
S(+)-enantiomeric configuration, critical for stereospecific receptor interactions .
Table 1: Key Physicochemical Properties
Stereochemical Significance
The S(+)-enantiomer exhibits distinct binding affinities compared to its R(-)-counterpart, as chirality influences dopamine receptor engagement. Enantiopure synthesis ensures precise pharmacological profiling, minimizing off-target effects .
Synthesis and Structural Characterization
Synthetic Pathway
While detailed protocols are proprietary, the synthesis likely involves:
-
Aporphine Core Formation: Cyclization of benzylisoquinoline precursors.
-
Methylenedioxy Installation: Electrophilic substitution using methylenedioxy reagents.
-
N-Propylation: Alkylation of the aporphine nitrogen with propyl halides.
-
Enantiomeric Resolution: Chiral chromatography or enzymatic resolution to isolate the S(+)-form.
-
Salt Formation: Treatment with HCl to yield the hydrochloride .
Analytical Confirmation
-
¹H NMR: Peaks for methylenedioxy (δ 5.8–6.3 ppm), propyl chains (δ 1.0–1.5 ppm), and aromatic protons (δ 6.8–7.3 ppm).
Pharmacological Profile
Mechanism of Action
S(+)-MDO-NPA HCl acts as a dopamine inhibitor, likely targeting D₁/D₂ receptors in the limbic system. Its selectivity arises from:
-
Lipophilic Permeability: Enhanced by the methylenedioxy and N-propyl groups, facilitating blood-brain barrier traversal.
-
Receptor Subtype Affinity: Preferential binding to limbic over striatal or cortical receptors .
Table 2: Comparative Dopamine Inhibitors
| Compound | Target Specificity | Oral Activity | Limbic Selectivity |
|---|---|---|---|
| S(+)-MDO-NPA HCl | D₁/D₂ receptors | Yes | High |
| Haloperidol | Pan-D₂ receptors | Yes | Low |
| Clozapine | D₄ receptors | Yes | Moderate |
Research Applications
Neurological Studies
-
Addiction Models: Suppresses dopamine-driven reward pathways in rats.
-
Anxiety/Depression: Modulates limbic dopamine in stress-induced behaviors.
-
Schizophrenia Research: Mimics dopaminergic hypoactivity in prefrontal-limbic circuits .
Experimental Protocols
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume